molecular formula C19H23N3O B509576 (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine CAS No. 878441-22-6

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine

Cat. No.: B509576
CAS No.: 878441-22-6
M. Wt: 309.4g/mol
InChI Key: LFJNYDJMEZIPPO-UHFFFAOYSA-N
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Description

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperazine core, a heterocycle frequently utilized in the design of biologically active molecules . The piperazine moiety is often integrated into drug candidates for its favorable impact on physicochemical properties, such as improving solubility, and for its ability to serve as a scaffold that optimally positions pharmacophoric groups for interaction with biological targets . Piperazine-containing compounds are found in numerous FDA-approved therapies, highlighting the segment's significant research value . The specific structure of this amine, which includes a central piperazine ring linked to an aniline and a 4-ethylbenzoyl group, suggests potential for use as a key synthon or intermediate in the synthesis of more complex molecules for research purposes. Scientists may explore its application in developing novel compounds for various investigative targets, particularly where the modulation of protein-protein interactions or enzyme activity is desired. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-2-15-3-5-16(6-4-15)19(23)22-13-11-21(12-14-22)18-9-7-17(20)8-10-18/h3-10H,2,11-14,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJNYDJMEZIPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine typically involves the reaction of 4-ethylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-aminophenylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine has been investigated for its potential therapeutic applications in treating various diseases. Notably, it exhibits interactions with biological targets that may influence signaling pathways related to inflammation and cell proliferation. Preliminary studies suggest its efficacy in modulating receptor activity, particularly dopamine receptors, which are crucial in neuropsychiatric disorders .

Research indicates that this compound may selectively interact with dopamine receptors, especially D3R, which is significant for developing treatments for conditions such as schizophrenia and Parkinson's disease. Additionally, it has shown potential as a tyrosinase inhibitor, indicating applications in cosmetic formulations aimed at treating hyperpigmentation disorders .

Structure-Activity Relationships (SAR)

Studies on structure-activity relationships have revealed that modifications to the piperazine core and surrounding aryl groups can significantly enhance biological activity. Variations in substituents affect receptor selectivity and potency, making this compound a valuable lead in drug development .

Dopamine Receptor Agonism

A study highlighted a novel D3 dopamine receptor agonist derived from similar piperazine compounds that demonstrated selective activity without affecting other dopamine receptor subtypes. This selectivity is essential for minimizing side effects in therapeutic applications targeting neuropsychiatric disorders.

Tyrosinase Inhibition

Another investigation focused on compounds with piperazine moieties exhibiting competitive inhibition against tyrosinase from Agaricus bisporus. This study demonstrated significant antimelanogenic effects without cytotoxicity in B16F10 melanoma cells, suggesting potential applications in skin whitening products .

Histone Deacetylase Inhibition

Compounds structurally related to (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC6 over HDAC1. This activity indicates potential applications in cancer therapy by inducing cell cycle arrest while minimizing apoptosis .

Comparative Analysis of Related Compounds

Compound VariantTarget ReceptorIC50 ValueActivity Description
Compound AD3R10 nMHigh affinity
Compound BTyrosinase0.18 µMCompetitive inhibitor
Compound CHDAC10.5 µMSelective inhibitor

This table summarizes the biological activities of variants related to (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine, emphasizing their potential therapeutic relevance.

Mechanism of Action

The mechanism of action of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl)amine
  • (4-[4-(4-Propylbenzoyl)piperazin-1-yl]phenyl)amine
  • (4-[4-(4-Butylbenzoyl)piperazin-1-yl]phenyl)amine

Uniqueness

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine is unique due to its specific ethyl substitution on the benzoyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine typically involves the reaction of 4-ethylbenzoyl chloride with piperazine, followed by coupling with 4-aminophenylamine. The general reaction conditions include the use of solvents like dichloromethane or ethanol under reflux conditions.

The biological activity of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that this compound may modulate pathways related to inflammation and cell proliferation, although the precise molecular targets remain under investigation.

Biological Activity Overview

The compound has shown promise in several biological assays:

  • Dopamine Receptor Interaction : It has been suggested that derivatives of piperazine compounds can selectively interact with dopamine receptors, particularly D3R, which is crucial for neuropsychiatric disorder treatments. The selectivity and potency of these interactions are critical for therapeutic applications .
  • Tyrosinase Inhibition : Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. For instance, analogs based on piperazine structures have demonstrated significant inhibitory effects on tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the piperazine core and the surrounding aryl groups can significantly influence the biological activity of compounds similar to (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine. For example, variations in the substituents on the phenyl rings and piperazine moiety can lead to enhanced receptor selectivity and potency .

Compound VariantTarget ReceptorIC50 ValueActivity Description
Compound AD3R10 nMHigh affinity
Compound BTyrosinase0.18 µMCompetitive inhibitor
Compound CHDAC10.5 µMSelective inhibitor

Case Studies

  • Dopamine Receptor Agonism : A study highlighted a novel D3 dopamine receptor agonist that showed selective activity without affecting other dopamine receptor subtypes. This selectivity is essential for minimizing side effects in therapeutic applications targeting neuropsychiatric disorders .
  • Tyrosinase Inhibition : Another investigation focused on compounds with piperazine moieties that exhibited competitive inhibition against tyrosinase from Agaricus bisporus, demonstrating significant antimelanogenic effects without cytotoxicity in B16F10 melanoma cells .
  • Histone Deacetylase Inhibition : Compounds structurally related to (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine have been shown to selectively inhibit HDAC6 over HDAC1, leading to potential applications in cancer therapy by inducing cell cycle arrest while minimizing apoptosis .

Q & A

Q. What are the optimal synthetic routes for (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via multi-step reactions involving coupling of piperazine derivatives with substituted phenyl groups. Key steps include:

  • Amine coupling : Reacting 4-ethylbenzoyl chloride with piperazine under anhydrous conditions to form the piperazine-1-yl intermediate.
  • Buchwald–Hartwig amination : Coupling the intermediate with a halogenated phenylamine (e.g., 4-bromophenylamine) using palladium catalysts .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–140°C), and catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

  • Mass spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 452 [M + H]+ for related piperazine derivatives) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.6 ppm), piperazine methylene groups (δ 2.3–3.7 ppm), and ethylbenzoyl protons (δ 1.2–1.4 ppm for CH₃) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Receptor binding assays : Radioligand displacement studies for serotonin (5-HT) or dopamine receptors due to structural similarity to piperazine-based ligands .
  • Enzyme inhibition : Test carbonic anhydrase or kinase inhibition using fluorogenic substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling guide the rational design of analogs with improved target selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses in serotonin receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) .
  • QSAR models : Correlate substituent effects (e.g., ethyl vs. cyclopropyl groups) with biological activity .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions .

Q. How should researchers address contradictory data in biological activity across different studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability : Test compound stability in liver microsomes (e.g., human CYP450 isoforms) to rule out false negatives .
  • Orthogonal validation : Confirm receptor binding with SPR (surface plasmon resonance) alongside radioligand assays .

Q. What strategies resolve challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Chiral catalysts : Use (R)-BINAP or Josiphos ligands for asymmetric synthesis of stereocenters .
  • Flow chemistry : Continuous reactors enhance reproducibility and reduce side reactions (e.g., overalkylation) .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .

Q. What advanced techniques characterize its interactions with biological targets at the molecular level?

  • Cryo-EM : Resolve ligand-bound receptor structures at near-atomic resolution .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) .
  • TR-FRET (Time-Resolved FRET) : Study real-time conformational changes in GPCRs upon ligand binding .

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